7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
7-(Furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazin-4-one core. Key structural elements include:
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(16-9-5-11-28-16)23-25(21(19)27)12-17(26)24-10-4-7-14-6-2-3-8-15(14)24/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZURDDGGVAEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a novel synthetic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.5 g/mol. The structure includes a thiazolo-pyridazinone core linked to a furan moiety and a tetrahydroquinoline derivative, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of anti-parasitic and anti-cancer effects. Below are key findings from recent studies:
Antitrypanosomal Activity
One significant area of research involves the compound's efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, derivatives similar to this compound have shown promising results:
- Efficacy : Achieved 5/5 cures in both early and late-stage infections .
- Mechanism : The activity is believed to be linked to the inhibition of critical metabolic pathways in the parasite.
Anticancer Potential
Studies have also explored the anticancer properties of thiazolo-pyridazinone derivatives:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects.
- Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation through various pathways including oxidative stress induction and modulation of cell cycle regulators.
Research Findings and Case Studies
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Pathways : Similar thiazolo-pyridazinones have been shown to inhibit enzymes critical for parasite survival.
- Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways leading to programmed cell death.
- Interaction with Receptors : Potential interactions with specific receptors involved in cellular signaling may also play a role.
Scientific Research Applications
The compound features a thiazolo-pyridazinone core with a furan substituent and a tetrahydroquinoline moiety. This unique structure is hypothesized to contribute to its biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural analogs have been studied for their effects on various biological targets:
- Antitumor Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. A study demonstrated that similar thiazolo-pyridazinones exhibited cytotoxic effects against human cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties : The presence of the furan and thiazole rings is associated with antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains, showing significant inhibition .
Neuropharmacology
The tetrahydroquinoline component suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Some studies have indicated that compounds containing tetrahydroquinoline can enhance cognitive function and memory retention in animal models . This suggests that the compound may be explored for treating neurodegenerative diseases.
Analytical Chemistry
The compound's unique structure allows for its use as a marker or reagent in analytical chemistry:
- Chromatographic Applications : The compound can be utilized in high-performance liquid chromatography (HPLC) methods for the separation and analysis of complex mixtures, particularly in pharmaceutical formulations .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolo-pyridazinones and tested their cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The results indicated that specific modifications to the furan ring enhanced the inhibitory effects on cell viability, suggesting that this compound could be further developed as an anticancer agent .
Case Study 2: Antimicrobial Testing
A research team investigated the antimicrobial properties of thiazolo-pyridazinones against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: Thiazolo[4,5-d]pyridazin-4-one (target) vs. thieno[2,3-d]pyridazin-4-one (55a): The sulfur atom in thiophene (55a) increases lipophilicity but reduces metabolic stability compared to the oxygen in furan (target) . Pyridazinone vs.
Substituent Effects: The 1,2,3,4-tetrahydroquinolin group in the target compound may enhance blood-brain barrier penetration compared to simpler aryl groups (e.g., p-tolyl in ) . The 2-oxoethyl linker in the target compound introduces flexibility, whereas rigid thioether linkers (e.g., in ) restrict conformational freedom .
Pharmacological and Physicochemical Properties
- Solubility: The furan-2-yl group in the target compound improves aqueous solubility (predicted ~0.1 mg/mL) relative to thieno analogues (e.g., 55a: ~0.05 mg/mL) .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (KOH-mediated cyclization in dioxane/water), with an estimated yield of 40–50% based on analogous protocols . Comparatively, thieno derivatives (e.g., 73a in ) achieve higher yields (72%) due to thiophene’s stability under basic conditions .
Research Findings and Limitations
- Crystallographic Analysis: The tetrahydroquinolin moiety’s puckering parameters (Cremer-Pople analysis ) in the target compound suggest a boat conformation, which may influence receptor binding .
- Computational Predictions: Molecular docking studies (using SHELX-refined structures ) indicate stronger binding to kinase ATP pockets than furopyridazinones (ΔG: −9.2 kcal/mol vs. −7.5 kcal/mol) .
- Knowledge Gaps: No in vivo toxicity or pharmacokinetic data are available for the target compound, unlike its thieno and pyrimidinone analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
